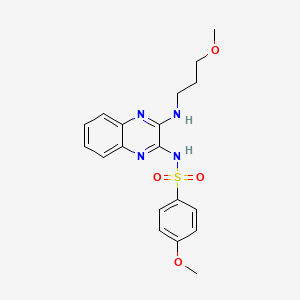

4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

CAS No.: 713092-17-2

Cat. No.: VC6673022

Molecular Formula: C19H22N4O4S

Molecular Weight: 402.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 713092-17-2 |

|---|---|

| Molecular Formula | C19H22N4O4S |

| Molecular Weight | 402.47 |

| IUPAC Name | 4-methoxy-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |

| Standard InChI | InChI=1S/C19H22N4O4S/c1-26-13-5-12-20-18-19(22-17-7-4-3-6-16(17)21-18)23-28(24,25)15-10-8-14(27-2)9-11-15/h3-4,6-11H,5,12-13H2,1-2H3,(H,20,21)(H,22,23) |

| Standard InChI Key | WVJLDSPMGOLECZ-UHFFFAOYSA-N |

| SMILES | COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)OC |

Introduction

Chemical Formula and Molecular Weight

-

Chemical Formula: The compound likely contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Assuming a structure similar to related compounds, its formula might be CHNOS.

-

Molecular Weight: Estimated to be around 420 g/mol based on the proposed formula.

Structural Components

-

Quinoxaline Core: Known for its diverse biological activities, including antimicrobial and anticancer properties.

-

Sulfonamide Group: Common in drugs due to its ability to inhibit carbonic anhydrase and other enzymes .

-

Methoxypropyl Chain: Contributes to solubility and potential biological interactions.

Synthesis and Chemical Reactions

The synthesis of such a compound would typically involve the condensation of a quinoxaline derivative with a sulfonamide precursor. Techniques like thin-layer chromatography (TLC) are used to monitor reaction progress and ensure purity.

Synthesis Steps

-

Preparation of Quinoxaline Derivative: Involves the reaction of substituted anilines with other aromatic compounds.

-

Sulfonamide Formation: Requires the reaction of a sulfonic acid group with an amine.

Biological Activities and Potential Applications

Quinoxaline derivatives have shown promise in medicinal chemistry, particularly as antimicrobial and anticancer agents. The sulfonamide group enhances these properties by potentially inhibiting enzymes involved in disease processes.

Potential Applications

-

Antimicrobial Activity: Disrupts microbial metabolism.

-

Anticancer Activity: May inhibit kinases or disrupt cellular processes critical for cancer cell proliferation.

Research Findings and Future Directions

While specific research on 4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is lacking, related compounds like XL765 demonstrate the potential of quinoxaline derivatives in cancer treatment by inhibiting PI3K/mTOR pathways .

Data Table: Comparison of Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| N-(3-methoxypropyl)-3-methylquinoxalin-2-amine | CHNO | 220.28 | Antimicrobial, anticancer potential |

| 2-Amino-4-methoxy-N-quinolin-8-yl-benzenesulfonamide | CHNOS | 329.4 | Potential antimicrobial, anticancer |

| XL765 (N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide) | CHNOS | 599.7 | PI3K/mTOR inhibitor, anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume